6-[3-(benzyloxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine
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Overview
Description
6-[3-(benzyloxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrrolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
6-[3-(benzyloxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoquinones.
Reduction: The compound can be reduced using catalytic hydrogenation or reducing metals in acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation typically uses palladium or platinum catalysts.
Substitution: Friedel-Crafts acylation and nitration reactions use reagents like aluminum chloride and nitric acid.
Major Products
Oxidation: Formation of benzoquinones.
Reduction: Conversion to amino and alkyl groups.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-[3-(benzyloxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and have been extensively studied for their biological activities.
Pyrrolopyrazines: Another class of heterocyclic compounds with similar biological properties.
Uniqueness
6-[3-(benzyloxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-phenylmethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-21(23-13-18-9-5-11-22-20(18)14-23)17-8-4-10-19(12-17)25-15-16-6-2-1-3-7-16/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLCMLWBCWYZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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